2,5-Diiodobenzonitrile
Overview
Description
2,5-Diiodobenzonitrile is an otherwise unremarkable molecule that has made history. It’s the first molecule to be observed individually in the gas phase with the use of X-ray diffraction . The iodine atoms in the molecule scatter X-rays strongly, providing a two-center interference pattern .
Molecular Structure Analysis
The molecular structure of 2,5-Diiodobenzonitrile has been studied using X-ray diffraction. The iodine atoms provide a two-center interference pattern that functions similarly to the classic double-slit experiment . The I–I distance was found to be 800 pm, which was longer than the value the researchers had expected .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Diiodobenzonitrile is 354.92 . It is a solid at room temperature .Scientific Research Applications
X-ray Diffraction Studies
2,5-Diiodobenzonitrile has been utilized in experimental studies to explore x-ray diffraction from isolated and strongly aligned gas-phase molecules using the Linac Coherent Light Source. This research demonstrates the potential for diffractive imaging of distinct structures of individual, isolated gas-phase molecules, aiming towards a new approach in studying ultrafast dynamics of isolated molecules. The ability to detect and count individual scattered x-ray photons and to deliver state-selected ensembles of molecules for x-ray interaction signifies a significant advancement in molecular imaging technology (Kupper et al., 2013).
Herbicide Research and Development
Although directly related studies on 2,5-Diiodobenzonitrile in herbicide research and development were not found, its structural analogs and derivatives, such as 3,5-diiodo-4-hydroxybenzonitrile (ioxynil), have been extensively studied. These compounds have been investigated for their herbicidal activity, mode of action, and metabolism. The findings from these studies contribute to the understanding of chemical structure in relation to herbicidal activity, offering insights into the development of new agrochemicals (Wain, 1977).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, structurally related to 2,5-Diiodobenzonitrile, have been synthesized and evaluated for their corrosion inhibition properties on metals. These studies offer insight into the potential application of 2,5-Diiodobenzonitrile derivatives in protecting metals from corrosion, contributing to the development of more effective corrosion inhibitors (Verma et al., 2015).
Biological Evaluation of Complexes
Research into 2-aminobenzonitrile, a compound related to 2,5-Diiodobenzonitrile, as the starting material for synthesizing biologically active compounds, highlights the potential biomedical applications of such chemicals. The synthesis and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile suggest the relevance of these compounds in medicinal chemistry and pharmaceutical research, pointing towards the possible biomedical applications of 2,5-Diiodobenzonitrile and its derivatives (Govindharaju et al., 2019).
Advanced Material Synthesis
The carbopalladation of nitriles, including studies on 2-iodobenzonitrile and its derivatives, represents a significant area of research with potential applications in the synthesis of advanced materials. The palladium(0)-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles, leading to the formation of polycyclic aromatic ketones and 2,3-diarylindenones, showcases the chemical versatility and application potential of compounds structurally related to 2,5-Diiodobenzonitrile in material science (Pletnev et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-diiodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHPRPFFZRIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397038 | |
Record name | 2,5-diiodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodobenzonitrile | |
CAS RN |
79887-24-4 | |
Record name | 2,5-Diiodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-diiodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diiodobenzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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